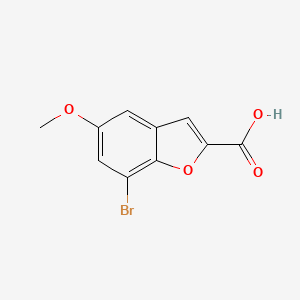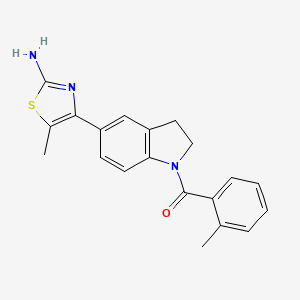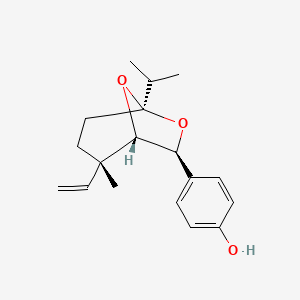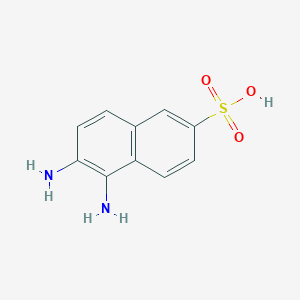![molecular formula C15H13N3O2 B3038713 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887833-47-8](/img/structure/B3038713.png)
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
説明
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound with the CAS Number: 887833-47-8 . It has a molecular weight of 267.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H13N3O2/c1-9-8-12(15(19)20)16-14-13(10(2)17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 267.29 . The InChI Code for this compound is 1S/C15H13N3O2/c1-9-8-12(15(19)20)16-14-13(10(2)17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) .科学的研究の応用
Chemical Synthesis and Structural Analysis
Believes versus Evidence-Based Regio-Orientation : Research on pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound , has elucidated the regioselectivity and regio-orientation of reactions involving 3(5)-aminopyrazoles. These reactions, especially with unsymmetrical 1,3-bielectrophilic reagents, have been pivotal in understanding the nucleophilicity and substituent orientation on the pyrimidine ring, resolving literature controversies and advancing synthetic methodologies (Mohamed & Mahmoud, 2019).
Biological Applications
Hybrid Catalysts in Synthesis : The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidines, exhibits broad synthetic and bioavailability applications, highlighting the importance of hybrid catalysts in synthesizing diverse scaffolds. This indicates potential applications in medicinal and pharmaceutical industries, providing a foundation for developing new therapeutic agents with optimized biological activity (Parmar, Vala, & Patel, 2023).
Antibacterial Activity : Triazole and triazole-containing hybrids, including structures related to pyrazolo[1,5-a]pyrimidines, have demonstrated significant antibacterial activity against Staphylococcus aureus. These compounds, acting as potent inhibitors of various bacterial functions, underscore the potential for developing novel antibacterial agents based on the pyrazolo[1,5-a]pyrimidine scaffold (Li & Zhang, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-12(15(19)20)16-14-13(10(2)17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCLLZNSYFZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)




![4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol](/img/structure/B3038640.png)

![(2Z)-2-[(3,5-dichloroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038645.png)

![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)
![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)